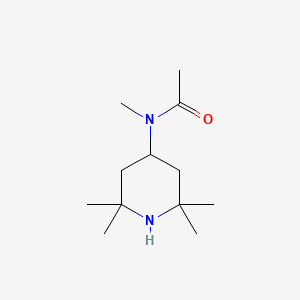![molecular formula C14H23N3S B5644495 2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related pyrimidine compounds often involves nucleophilic attacks on chloropyrimidines by amines, as seen in the synthesis of 4-piperazinopyrimidines (Mattioda et al., 1975).
Molecular Structure Analysis
- Pyrimidine derivatives like our compound of interest often form complex molecular structures. For instance, a related compound showed significant structural complexity, with intramolecular hydrogen bonds and complex sheet formations (Orozco et al., 2009).
Chemical Reactions and Properties
- Pyrimidine derivatives exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic activities (Mattioda et al., 1975).
- In another study, pyrimidine derivatives showed specific receptor affinity and neuroprotective activity in a cerebral ischemia model (Kamei et al., 2005).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives can be quite complex, as seen in a study where different hydrogen bonds and non-covalent interactions were observed in a pyrimidine-based compound (Bushuev et al., 2010).
Chemical Properties Analysis
- Pyrimidine derivatives often exhibit diverse chemical properties due to their complex structures. For instance, the formation of hydrogen bonds and intricate molecular arrangements in certain pyrimidine-based compounds influences their chemical behavior (Quiroga et al., 2010).
Propiedades
IUPAC Name |
2,4,5-trimethyl-6-[4-(methylsulfanylmethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-10-11(2)15-12(3)16-14(10)17-7-5-13(6-8-17)9-18-4/h13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGOROVXYQBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)CSC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-1-[(1-methyl-1H-indol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5644439.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)

![3,3'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-4H-1,2,4-triazole](/img/structure/B5644462.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5644469.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)

![1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)

![5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644494.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)
![{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)
